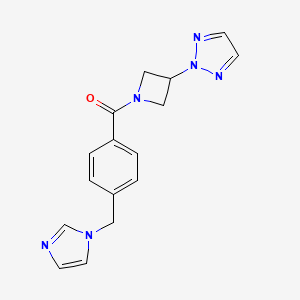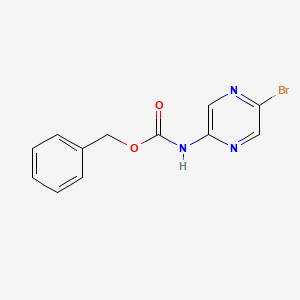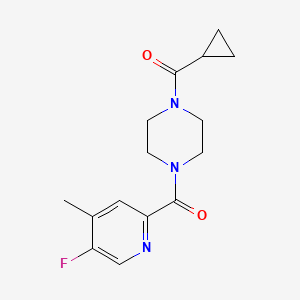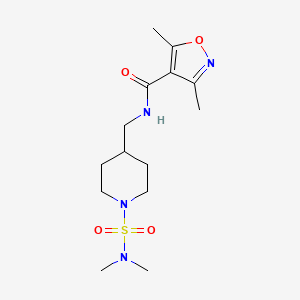
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . They can be used in the development of new drugs to overcome antimicrobial resistance problems .
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation.
Antitumor Activity
Imidazole derivatives have shown potential in the treatment of cancer . They can be used in the development of new anticancer drugs .
Antidiabetic Activity
Imidazole derivatives have been reported to possess antidiabetic properties . They can be used in the treatment of diabetes .
Antiallergic Activity
Imidazole derivatives have been reported to possess antiallergic properties . They can be used in the treatment of allergic reactions .
Antipyretic Activity
Imidazole derivatives have been reported to possess antipyretic properties . They can be used in the treatment of fever .
Antiviral Activity
Imidazole derivatives have been reported to possess antiviral properties . They can be used in the treatment of viral infections .
Antioxidant Activity
Imidazole derivatives have been reported to possess antioxidant properties . They can be used in the treatment of conditions characterized by oxidative stress .
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-10-15(11-21)22-18-5-6-19-22)14-3-1-13(2-4-14)9-20-8-7-17-12-20/h1-8,12,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHAZAYRZMQTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)
![(E)-N-[(5-Chlorothiophen-2-yl)methyl]-4-(dimethylamino)-N-ethylbut-2-enamide](/img/structure/B2960801.png)


![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)
amine hydrochloride](/img/structure/B2960808.png)
![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)



